1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide
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Overview
Description
1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the quinoline derivative with a piperidine derivative, often under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Altering ion channel function: Modulating the flow of ions across cell membranes.
Comparison with Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores, such as chloroquine and quinine.
Piperidine derivatives: Compounds with similar piperidine rings, such as piperidine itself and its various substituted derivatives.
Uniqueness: 1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide is unique due to its specific combination of the quinoline and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-12-22-21(26)18-10-13-23(14-11-18)15-20(25)24-16(2)8-9-17-6-4-5-7-19(17)24/h4-7,16,18H,3,8-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDAGWRSEUCLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC(=O)N2C(CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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